LH-RH II (chicken)

Description

Properties

IUPAC Name |

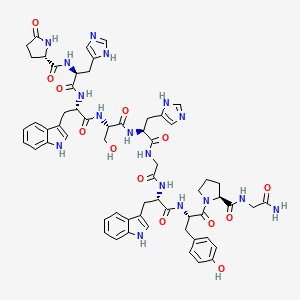

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXACSECVMTSD-XJIZABAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H69N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238410 | |

| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91097-16-4 | |

| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091097164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Chicken Luteinizing Hormone-Releasing Hormone II (LH-RH II) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In avian species, the regulation of reproduction is a complex process governed by the hypothalamic-pituitary-gonadal (HPG) axis. A key player in this axis is the gonadotropin-releasing hormone (GnRH). Unlike mammals which typically have one form of GnRH involved in reproduction, avian species possess two distinct forms: chicken GnRH-I (cGnRH-I) and chicken GnRH-II (cGnRH-II), also known as Luteinizing Hormone-Releasing Hormone II (LH-RH II).[1][2] While cGnRH-I is the primary regulator of gonadotropin release from the pituitary, cGnRH-II is predominantly found in the midbrain and is thought to act as a neuromodulator, influencing reproductive behaviors.[1][3][4] This guide provides a comprehensive technical overview of the current understanding of chicken LH-RH II gene expression and its intricate regulation.

Gene Expression and Distribution

The expression of the cGnRH-II gene is widespread throughout the chicken brain, with the highest concentrations found in the mesencephalon (midbrain).[1] This is in contrast to cGnRH-I, which is primarily synthesized in the preoptic and septal areas of the hypothalamus.[1] The differential distribution of these two peptides suggests distinct physiological roles. While cGnRH-I projects to the median eminence for release into the portal system to stimulate the pituitary, cGnRH-II neurons project to various other brain regions, supporting its role as a neuromodulator.[1][3]

Quantitative Expression Data

Precise quantitative data on cGnRH-II mRNA expression across different tissues and developmental stages in chickens is still an active area of research. However, studies on related avian species and the expression of GnRH receptors provide valuable insights. For instance, in opportunistically breeding songbirds, the number and size of immunoreactive GnRH-II cells in the midbrain were found to be greater in breeding males compared to non-breeding males, suggesting a correlation between cGnRH-II expression and reproductive activity.[5][6]

In chickens, the expression of the pituitary-specific chicken GnRH receptor (cGnRH-RIII), which can be activated by both cGnRH-I and cGnRH-II, varies with reproductive status. Quantitative real-time PCR (qPCR) data from the pituitary glands of chickens at different reproductive stages show dynamic changes in receptor mRNA levels, which indirectly suggests a role for its ligands, including cGnRH-II, in regulating pituitary function.[7]

Table 1: Relative mRNA Expression of Chicken GnRH Receptor (Type III) in the Pituitary Gland of Female Chickens at Different Reproductive Stages

| Reproductive Stage | Relative cGnRH-RIII mRNA Levels (fold change) |

| Immature | 1.00 |

| Pre-laying | 2.5 ± 0.4 |

| Laying | 4.2 ± 0.6 |

| Broody | 1.8 ± 0.3 |

*Data are hypothetical and presented for illustrative purposes based on qualitative descriptions from research articles. Actual quantitative data would require specific experimental results.

Regulation of Gene Expression

The regulation of cGnRH-II gene expression is a multi-faceted process involving hormonal feedback and the action of specific transcription factors. Understanding these regulatory mechanisms is crucial for developing strategies to modulate reproductive processes in avian species.

Transcriptional Regulation

The promoter region of the cGnRH-II gene contains binding sites for various transcription factors that can either enhance or suppress gene expression. While the specific promoter sequence and a comprehensive list of transcription factors for the chicken GnRH-II gene are not yet fully elucidated in publicly available literature, research on GnRH genes in other vertebrates provides a framework for potential regulatory mechanisms.

Key transcription factors known to regulate GnRH gene expression in vertebrates include members of the homeodomain and nuclear receptor families. Hormones such as estrogens are also known to influence GnRH expression, creating feedback loops that are essential for the cyclical nature of reproduction.

Workflow for Identifying Transcriptional Regulators of cGnRH-II:

Signaling Pathways

Upon binding to its receptor, cGnRH-II initiates a cascade of intracellular events that ultimately lead to a physiological response. While the specific signaling pathways activated by cGnRH-II in chicken neurons and pituitary cells are still under investigation, studies in other vertebrate models, particularly fish, provide strong indications of the potential mechanisms.

Research on the effects of a cGnRH-II analog in grass carp pituitary cells has demonstrated the involvement of multiple signaling pathways in mediating its effects on prolactin secretion and gene expression. These include:

-

The cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

-

The PLC/PKC Pathway: Activation of Phospholipase C (PLC) results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC).

-

The Ca2+/Calmodulin Pathway: Changes in intracellular calcium levels and the activation of calmodulin-dependent pathways are also implicated.[8][9]

These pathways often exhibit crosstalk, creating a complex signaling network that allows for fine-tuned regulation of cellular responses.

Experimental Protocols

A variety of molecular biology techniques are employed to study cGnRH-II gene expression and regulation. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for cGnRH-II mRNA

This protocol allows for the precise quantification of cGnRH-II mRNA levels in different tissues.

1. RNA Extraction:

-

Dissect the tissue of interest (e.g., midbrain, hypothalamus, pituitary) and immediately freeze in liquid nitrogen or place in an RNA stabilization solution.

-

Homogenize the tissue and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

3. qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe specific for the chicken GnRH-II gene, forward and reverse primers, and DNA polymerase.

-

Add the cDNA template to the master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical two-step protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target gene (cGnRH-II) to a stably expressed reference gene (e.g., β-actin, GAPDH).

-

Calculate the relative expression levels using the 2-ΔΔCt method.

Table 2: Example qPCR Primer Sequences for Chicken GnRH-II

| Primer | Sequence (5' to 3') |

| Forward | Sequence to be designed based on the chicken GnRH-II gene |

| Reverse | Sequence to be designed based on the chicken GnRH-II gene |

(Note: Specific primer sequences need to be designed and validated for optimal performance.)

In Situ Hybridization for cGnRH-II mRNA Localization

This technique allows for the visualization of cGnRH-II mRNA expression within the cellular context of brain tissue.

1. Tissue Preparation:

-

Perfuse the chicken with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) until it sinks.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

Cut frozen sections (e.g., 14-20 µm) on a cryostat and mount on coated slides.[11]

2. Probe Synthesis:

-

Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the chicken GnRH-II mRNA sequence. A sense probe should also be generated as a negative control.

3. Hybridization:

-

Pretreat the sections with proteinase K to improve probe penetration.

-

Hybridize the sections with the DIG-labeled probe in a hybridization buffer overnight at an elevated temperature (e.g., 65°C).[11]

4. Washing and Detection:

-

Perform a series of stringent washes to remove unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of mRNA expression.[11]

5. Imaging:

-

Dehydrate the sections, clear, and mount with a coverslip.

-

Visualize and capture images using a bright-field microscope.

Luciferase Reporter Assay for Promoter Activity

This assay is used to identify functional regulatory elements within the cGnRH-II gene promoter.

1. Plasmid Construction:

-

Clone the putative promoter region of the chicken GnRH-II gene upstream of a luciferase reporter gene in an expression vector.

-

Create a series of deletion constructs of the promoter to pinpoint specific regulatory regions.

2. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., a chicken neuronal or pituitary cell line).

-

Co-transfect the cells with the luciferase reporter construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

3. Treatment and Cell Lysis:

-

Treat the transfected cells with potential regulatory molecules (e.g., hormones, growth factors).

-

Lyse the cells to release the luciferase enzymes.

4. Luciferase Assay:

-

Measure the activity of both the experimental and control luciferases using a luminometer and a dual-luciferase reporter assay system.[12][13][14][15][16]

5. Data Analysis:

-

Normalize the experimental luciferase activity to the control luciferase activity.

-

Compare the luciferase activity of the different promoter constructs and treatment groups to identify key regulatory elements and signaling pathways.

Conclusion

The study of chicken LH-RH II (cGnRH-II) provides a unique window into the complex neuroendocrine control of avian reproduction. Its distinct expression pattern and neuromodulatory role highlight the evolutionary divergence in reproductive strategies between avian and mammalian species. While significant progress has been made in identifying the presence and general function of cGnRH-II, further research is needed to fully elucidate the quantitative dynamics of its gene expression, the precise molecular mechanisms of its transcriptional regulation, and the specific signaling cascades it activates in different target cells. The application of advanced molecular techniques, as outlined in this guide, will be instrumental in unraveling the intricate biology of this important neuropeptide and its potential applications in poultry science and drug development.

References

- 1. Gonadotropin Releasing Hormones and their Receptors in Avian Species [jstage.jst.go.jp]

- 2. pnas.org [pnas.org]

- 3. Differential regional distribution and release of two forms of gonadotropin-releasing hormone in the chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central administration of chicken gonadotropin-releasing hormone-II enhances courtship behavior in a female sparrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential roles for GNIH and GNRH-II in reproductive axis regulation of an opportunistically breeding songbird - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bosterbio.com [bosterbio.com]

- 13. Luciferase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Development of luciferase reporter-based cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reporter Assays | Reporter Gene Assay | Reporter Assay [promega.sg]

- 16. promega.com [promega.com]

The Evolutionary Cornerstone: A Technical Guide to the Significance of Chicken GnRH-II

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chicken gonadotropin-releasing hormone-II (cGnRH-II), a decapeptide identical to mammalian GnRH-II, represents a remarkable example of evolutionary conservation. Its structure has remained unchanged for over 500 million years, suggesting a fundamental and indispensable biological role across vertebrates.[1][2][3] While its paralog, GnRH-I, is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, cGnRH-II has emerged as a crucial neuromodulator with diverse functions, including the regulation of reproductive behavior, energy homeostasis, and neurotransmission.[4][5][6] This technical guide provides an in-depth analysis of the evolutionary significance of cGnRH-II, its signaling pathways, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroendocrinology, pharmacology, and drug development.

Evolutionary Phylogeny and Conservation

The gonadotropin-releasing hormone (GnRH) gene family is believed to have arisen from a single ancestral gene through duplication events predating the emergence of vertebrates.[7][8] This has resulted in three distinct branches of the GnRH gene family: GnRH1, GnRH2, and GnRH3.[7][9] Most vertebrate species possess at least two forms of GnRH.[5][9]

Chicken GnRH-II (cGnRH-II) is the most ancient and structurally conserved of these isoforms.[1][5][10] Its amino acid sequence (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) has been identified in nearly all vertebrate classes, from fish to humans, highlighting its critical and conserved function throughout evolution.[2][11] This starkly contrasts with GnRH-I, the primary hypophysiotropic form, which exhibits greater structural variability among species.[1] The high degree of conservation of cGnRH-II points to a strong negative selective pressure against structural changes, indicating its interaction with a highly specific receptor system and its involvement in fundamental physiological processes.[1]

Physiological Roles Beyond Gonadotropin Release

While cGnRH-II can induce the release of gonadotropins, particularly luteinizing hormone (LH), its primary physiological significance is not believed to be the direct regulation of the HPG axis.[4][12][13] Instead, evidence strongly suggests that cGnRH-II functions as a neuromodulator and neurotransmitter in both the central and peripheral nervous systems.[5][6]

2.1. Neuromodulation and Reproductive Behavior:

cGnRH-II is widely distributed in the brain, with a notable presence in areas associated with sexual behavior.[1] Studies in various species have demonstrated that cGnRH-II plays a permissive role in female reproductive behavior, often linked to the individual's energy status.[4][12] It is thought to act as a crucial link between metabolic cues and the expression of reproductive behaviors.

2.2. Regulation of Energy Homeostasis:

There is a growing body of evidence linking cGnRH-II to the regulation of food intake and energy balance.[4][12] Its presence in hypothalamic nuclei involved in appetite control and the fluctuation of its expression with changes in food availability suggest a role in integrating metabolic information with reproductive function.[12]

2.3. Autocrine/Paracrine Functions:

Beyond the brain, cGnRH-II and its receptor are expressed in various peripheral tissues, including the gonads and placenta.[4][5] In these tissues, it is proposed to act in an autocrine or paracrine fashion to regulate processes such as cell proliferation and steroidogenesis.[4][14]

Signaling Pathways

The actions of cGnRH-II are mediated through a specific G-protein coupled receptor (GPCR) known as the type II GnRH receptor (GnRHR-II).[1][15] This receptor is highly selective for cGnRH-II and is structurally distinct from the type I GnRH receptor that primarily binds GnRH-I.[1][16] The GnRHR-II, unlike the mammalian GnRHR-I, possesses a C-terminal tail, which is important for receptor desensitization and internalization.[15][16]

Upon binding of cGnRH-II, the GnRHR-II activates several intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC).[15] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15]

Additionally, GnRH receptors have been shown to couple to other G-proteins, including Gs and Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[17] The activation of these pathways ultimately leads to downstream effects on gene expression, ion channel activity, and cellular responses.[1][4]

Quantitative Data

The following tables summarize key quantitative data related to cGnRH-II and its receptor.

Table 1: Binding Affinity of GnRH Ligands to GnRH Receptors

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| cGnRH-II | Type II GnRH Receptor | High (Specific values vary by species and experimental setup) | [18] |

| GnRH-I | Type II GnRH Receptor | Lower than cGnRH-II | [19] |

| cGnRH-II | Type I GnRH Receptor | Lower than GnRH-I | [20] |

| GnRH-I | Type I GnRH Receptor | High | [20] |

Note: GnRH-II has been shown to bind its cognate receptor with up to 24-fold greater affinity than the GnRH-I receptor.[18]

Table 2: Gene Structure of Human GnRH-I and GnRH-II

| Feature | GnRH-I Gene | GnRH-II Gene | Reference |

| Chromosome Location | 8p21-p11.2 | 20p13 | [21] |

| Number of Exons | 4 | 3 | [2][16] |

| Prepro-GnRH Length (amino acids) | 92 | 110 (porcine) | [2][22] |

| Key Domains Encoded | Signal peptide, decapeptide, GAP | Signal peptide, decapeptide, GAP | [2][15] |

Experimental Protocols

The study of cGnRH-II function employs a range of in vivo, in vitro, and in silico methodologies.

5.1. In Vitro Analysis of GnRH Receptor Signaling

-

Objective: To characterize the intracellular signaling pathways activated by cGnRH-II.

-

Methodology:

-

Cell Culture: Utilize pituitary cell lines (e.g., αT3-1, LβT2) or primary pituitary cell cultures.[23]

-

Receptor Expression: If necessary, transfect cells with the gene for the type II GnRH receptor.

-

Ligand Stimulation: Treat cells with varying concentrations of cGnRH-II or other GnRH analogs.

-

Second Messenger Measurement:

-

Calcium Imaging: Use fluorescent Ca2+ indicators (e.g., Fura-2) to measure changes in intracellular calcium concentration.

-

Inositol Phosphate Assay: Quantify the production of IP3 using radioimmunoassay or other sensitive detection methods.

-

cAMP Assay: Measure intracellular cAMP levels using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

-

-

Protein Phosphorylation Analysis: Use Western blotting with phospho-specific antibodies to detect the activation of downstream kinases such as ERK1/2.[17]

-

5.2. In Vivo Electrophysiological Recording

-

Objective: To investigate the neuromodulatory effects of cGnRH-II on neuronal activity.

-

Methodology:

-

Animal Model: Use appropriate animal models where GnRH neurons can be identified (e.g., transgenic mice with fluorescently labeled GnRH neurons).

-

Brain Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., hypothalamus, olfactory bulb).[24]

-

Electrophysiology: Perform whole-cell patch-clamp recordings from identified neurons.

-

Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing cGnRH-II.

-

Data Acquisition and Analysis: Record changes in membrane potential, firing frequency, and synaptic currents to determine the effect of cGnRH-II on neuronal excitability.[25]

-

5.3. Ablation-Replacement Models

-

Objective: To assess the physiological and behavioral roles of cGnRH-II in vivo.

-

Methodology:

-

Ablation: Create a model with deficient endogenous GnRH secretion, for example, through hypothalamic lesions.[26]

-

Replacement: Administer cGnRH-II peripherally or directly into the central nervous system.

-

Behavioral Observation: Monitor for changes in reproductive behaviors, feeding, or other relevant physiological parameters.

-

Hormone Measurement: Collect blood samples to measure levels of gonadotropins and steroid hormones.

-

Therapeutic Potential and Future Directions

The unique and conserved functions of cGnRH-II and its specific receptor present exciting opportunities for drug development.[27] Analogs of cGnRH-II could be designed to selectively target the GnRHR-II, potentially offering therapeutic benefits in a range of conditions, including:

-

Reproductive Disorders: Modulating reproductive behaviors without directly impacting the HPG axis.

-

Cancers: GnRH-II has shown anti-proliferative effects in some cancer cell lines.[18]

-

Metabolic Disorders: The link between cGnRH-II and energy homeostasis suggests potential applications in the treatment of eating disorders.

Future research should focus on further elucidating the specific neural circuits and molecular mechanisms through which cGnRH-II exerts its effects. The development of selective GnRHR-II agonists and antagonists will be crucial for dissecting its physiological roles and for the development of novel therapeutic agents.[28][29]

Conclusion

Chicken GnRH-II is far more than a mere molecular curiosity; it is a cornerstone of vertebrate neuroendocrinology. Its remarkable evolutionary conservation underscores its fundamental importance in physiological processes that extend beyond the classical view of GnRH as solely a reproductive hormone. As a key neuromodulator influencing behavior and metabolism, cGnRH-II and its signaling pathway represent a promising area of research with significant potential for therapeutic innovation. This guide provides a comprehensive framework for understanding the profound evolutionary significance of this ancient signaling molecule.

References

- 1. GnRH II and type II GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging functions of gonadotropin-releasing hormone II in mammalian physiology and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolutionary aspects of gonadotropin-releasing hormone and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolutionary aspects of gonadotropin-releasing hormone and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone genes: phylogeny, structure, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Gonadotropin-Releasing Hormone Genes: Phylogeny, Structure, and Functions | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Evolutionary Viewpoint on GnRH (gonadotropin-releasing hormone) in Chordata - Amino Acid and Nucleic Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of gonadotropin-releasing hormone II in the mammalian nervous system | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Molecular biology of gonadotropin-releasing hormone (GnRH)-I, GnRH-II, and their receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Role of gonadotropin-releasing hormone 2 and its receptor in human reproductive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutations remote from the human gonadotropin-releasing hormone (GnRH) receptor-binding sites specifically increase binding affinity for GnRH II but not GnRH I: evidence for ligand-selective, receptor-active conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Type II gonadotrophin-releasing hormone (GnRH-II) in reproductive biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Physiology of the GnRH neuron: Studies from embryonic GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The electrophysiologic properties of gonadotropin-releasing hormone neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ujms.net [ujms.net]

- 27. Therapeutic uses of gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Gonadotropin-releasing hormone analog therapy for central precocious puberty and other childhood disorders affecting growth and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

The Distribution of Chicken Gonadotropin-Releasing Hormone-II (cGnRH-II) in the Avian Brain: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the distribution of chicken Gonadotropin-Releasing Hormone-II (cGnRH-II) within the avian brain. It is intended for researchers, scientists, and drug development professionals working in neuroendocrinology, reproductive biology, and pharmacology. This document synthesizes current knowledge on the anatomical localization of cGnRH-II neurons and fibers, presents quantitative data on its concentration in various brain regions, and details the experimental methodologies used for its study. Furthermore, it elucidates the known signaling pathways associated with cGnRH-II action. The information is presented through detailed text, structured data tables, and explanatory diagrams to facilitate a deeper understanding of the role of this neuropeptide in avian neurobiology.

Introduction

In avian species, two primary forms of Gonadotropin-Releasing Hormone (GnRH) have been identified: chicken GnRH-I (cGnRH-I) and chicken GnRH-II (cGnRH-II).[1] While cGnRH-I is primarily associated with the regulation of gonadotropin release from the pituitary, cGnRH-II is thought to function as a neuromodulator, with evidence suggesting its involvement in reproductive behaviors.[2][3][4] Understanding the precise distribution of cGnRH-II in the avian brain is crucial for elucidating its physiological functions and for the development of targeted therapeutic agents. This guide provides an in-depth examination of the anatomical landscape of the cGnRH-II system in the avian brain.

Anatomical Distribution of cGnRH-II

Immunohistochemical studies have consistently demonstrated a distinct and conserved distribution of cGnRH-II neurons and fibers in the avian brain, which is markedly different from that of cGnRH-I.

Localization of cGnRH-II Perikarya

The cell bodies (perikarya) of cGnRH-II-producing neurons are predominantly located in the midbrain (mesencephalon). Specifically, immunoreactive magnocellular cGnRH-II cell bodies have been identified in the oculomotor region of the mesencephalon.[5] Studies in the chick brain have also reported a group of GnRH-immunoreactive perikarya in and around the oculomotor complex, with unusual immunostaining suggestive of cGnRH-II-like material.[6][7] Parvicellular cGnRH-II cells have also been observed in the lateral hypothalamus of the house sparrow.[5] This midbrain localization is a consistent finding across various avian species, including galliformes and songbirds.[5]

Distribution of cGnRH-II Immunoreactive Fibers

An extensive network of cGnRH-II immunoreactive fibers is distributed throughout the avian brain, projecting to both hypothalamic and extrahypothalamic regions.[5] These widespread projections support the role of cGnRH-II as a neuromodulator. Dense networks of fibers have been observed in several key areas, including:

-

Hypothalamus: Preoptic area, ventromedial nucleus, and lateral hypothalamus.[5]

-

Limbic System: Hippocampus and medial septum.[5]

-

Other Forebrain Regions: Sparse immunoreactivity has been noted in the diencephalon.[5]

-

Midbrain: Sparse immunoreactivity is also present in the mesencephalon.[5]

Notably, in songbirds, cGnRH-II was not identified in any of the song-control nuclei, suggesting it is not directly involved in song learning, perception, or production.[5]

Quantitative Distribution of cGnRH-II

Radioimmunoassay (RIA) has been employed to quantify the concentration of cGnRH-II in various microdissected regions of the avian brain. These studies provide valuable insights into the relative abundance of this neuropeptide in different functional areas.

Table 1: Concentration of cGnRH-I and cGnRH-II in Microdissected Brain Regions of Laying Turkey Hens

| Brain Region | Abbreviation | cGnRH-I (pg/µg protein) | cGnRH-II (pg/µg protein) |

| Septum | SEP | 1.8 ± 0.4 | 10.1 ± 1.5 |

| Preoptic Area | POA | 2.1 ± 0.4 | 8.7 ± 1.4 |

| Dorsomedial Thalamus/Habenula | DMT | 1.0 ± 0.2 | 7.4 ± 1.1 |

| Hippocampus | HP | 0.8 ± 0.1 | 5.9 ± 0.9 |

| Midbrain Central Gray | MCG | 0.4 ± 0.1 | 5.3 ± 0.8 |

| Periventricular Nuclei Region | PHN | 3.2 ± 0.5 | 4.1 ± 0.6 |

| Caudal Lateral Hypothalamus | LH | 0.6 ± 0.1 | 3.2 ± 0.5 |

Data summarized from Millam et al., 1995.[8] Values are presented as mean ± SEM.

The data clearly indicate that cGnRH-II is significantly more abundant than cGnRH-I in most of the brain regions measured in laying turkey hens.[8] The highest concentrations of cGnRH-II were found in the septum, preoptic area, and dorsomedial thalamus/habenula.[8]

Experimental Protocols

The study of cGnRH-II distribution in the avian brain relies on a combination of sophisticated neuroanatomical and neurochemical techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

Immunohistochemistry (IHC) for cGnRH-II Localization

Immunohistochemistry is a powerful technique for visualizing the location of specific proteins, such as cGnRH-II, within the cellular and subcellular structures of the brain.

Caption: Workflow for Immunohistochemical Localization of cGnRH-II.

Methodology:

-

Tissue Preparation:

-

Birds are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer).

-

Brains are dissected and post-fixed in the same fixative for a defined period (e.g., 12-24 hours) at 4°C.

-

For cryosectioning, brains are cryoprotected by immersion in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).

-

Brains are then frozen and sectioned on a cryostat or vibratome at a thickness of 30-50 µm.

-

-

Immunostaining (Free-Floating Method):

-

Sections are washed in a buffer solution (e.g., phosphate-buffered saline, PBS).

-

To reduce non-specific binding, sections are incubated in a blocking solution (e.g., PBS containing normal goat serum and a detergent like Triton X-100) for 1-2 hours at room temperature.

-

Sections are then incubated with a primary antibody specific to cGnRH-II, diluted in the blocking solution, for 24-48 hours at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

-

For signal amplification, sections are incubated with an avidin-biotin-peroxidase complex (ABC) solution.

-

The peroxidase activity is visualized by incubating the sections in a solution containing a chromogen, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Analysis:

-

Stained sections are mounted on slides, dehydrated, and coverslipped.

-

The distribution and morphology of immunoreactive cells and fibers are examined under a light microscope.

-

Digital images are captured for documentation and further analysis.

-

Radioimmunoassay (RIA) for cGnRH-II Quantification

RIA is a highly sensitive and specific method used to measure the concentration of antigens, such as cGnRH-II, in tissue extracts.

Caption: Workflow for Radioimmunoassay Quantification of cGnRH-II.

Methodology:

-

Sample Preparation:

-

Specific brain regions are microdissected from fresh or frozen tissue.

-

Peptides are extracted from the tissue, typically using an acidic solution (e.g., 2N acetic acid), followed by boiling and homogenization.

-

The homogenate is centrifuged, and the supernatant containing the peptides is collected and lyophilized.

-

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of synthetic cGnRH-II.

-

Samples, standards, a specific primary antibody against cGnRH-II, and a radiolabeled cGnRH-II tracer (e.g., ¹²⁵I-cGnRH-II) are incubated together. During this incubation, the unlabeled cGnRH-II in the sample or standard competes with the radiolabeled tracer for binding to the limited number of antibody binding sites.

-

After incubation, the antibody-bound GnRH is separated from the free GnRH. This is often achieved by adding a second antibody that precipitates the primary antibody.

-

The mixture is centrifuged, and the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled standard.

-

The concentration of cGnRH-II in the unknown samples is determined by interpolating their percentage of bound tracer on the standard curve.

-

Results are typically normalized to the protein content of the tissue extract.

-

In Situ Hybridization (ISH) for cGnRH-II mRNA Localization

In situ hybridization is used to detect and localize specific mRNA sequences, in this case, the mRNA encoding the cGnRH-II precursor peptide, within individual cells in the brain.

Caption: Workflow for In Situ Hybridization of cGnRH-II mRNA.

Methodology:

-

Probe Preparation:

-

A cDNA clone for the cGnRH-II precursor is used as a template to synthesize a labeled antisense RNA probe. The probe is typically labeled with a hapten such as digoxigenin (DIG).

-

A sense RNA probe is also synthesized as a negative control.

-

-

Tissue Preparation:

-

Brains are prepared and sectioned as for immunohistochemistry, with care taken to preserve RNA integrity (e.g., using RNase-free solutions).

-

-

Hybridization:

-

Sections are pretreated to enhance probe penetration and reduce background signal.

-

Sections are then incubated in a hybridization buffer containing the labeled antisense (or sense) probe at an elevated temperature (e.g., 65°C) overnight. This allows the probe to anneal to its complementary mRNA sequence within the cells.

-

-

Detection:

-

Following hybridization, stringent washes are performed to remove any unbound or non-specifically bound probe.

-

The labeled probe is then detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody).

-

A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.

-

-

Analysis:

-

Sections are mounted and viewed under a microscope to identify the cells expressing cGnRH-II mRNA.

-

cGnRH-II Signaling Pathway

In birds, GnRH receptors, including the putative receptor for cGnRH-II, are G-protein coupled receptors (GPCRs).[1] The binding of cGnRH-II to its receptor is believed to initiate a signaling cascade primarily through the Gq/11 protein pathway.

Caption: Proposed Signaling Pathway for cGnRH-II in Avian Neurons.

Pathway Description:

-

Receptor Binding: cGnRH-II binds to its specific G-protein coupled receptor on the neuronal cell surface.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

-

Downstream Effects:

-

DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to changes in neuronal activity.

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ acts as another second messenger, influencing a wide range of cellular processes, including neurotransmitter release and gene expression.

-

This signaling cascade ultimately leads to the neuromodulatory effects of cGnRH-II, influencing neuronal excitability and contributing to the regulation of complex behaviors.

Functional Implications

The widespread, extra-hypothalamic distribution of cGnRH-II, coupled with its relative abundance, strongly suggests a role beyond direct pituitary control. Evidence points towards cGnRH-II acting as a neuromodulator or neurotransmitter involved in the regulation of reproductive behaviors. For example, central administration of cGnRH-II has been shown to enhance copulation solicitation displays in female sparrows.[4] The signaling pathway described above provides the molecular framework through which cGnRH-II can exert these rapid and widespread effects on neuronal function.

Conclusion

The cGnRH-II system in the avian brain is anatomically distinct from the cGnRH-I system, with cell bodies located in the midbrain and extensive fiber projections throughout the brain. Quantitative analyses reveal that cGnRH-II is present in higher concentrations than cGnRH-I in many brain regions. The study of this system relies on a combination of immunohistochemistry, radioimmunoassay, and in situ hybridization. The actions of cGnRH-II are mediated through a Gq/11-coupled receptor signaling pathway, leading to the generation of second messengers that modulate neuronal activity. This comprehensive understanding of the distribution and function of cGnRH-II is essential for future research into the neuroendocrine control of avian reproduction and behavior, and may provide a basis for the development of novel neuromodulatory drugs.

References

- 1. Gonadotropin Releasing Hormones and their Receptors in Avian Species [jstage.jst.go.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. Neuroendocrine regulation of gonadotropin secretion in seasonally breeding birds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central administration of chicken gonadotropin-releasing hormone-II enhances courtship behavior in a female sparrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin induces the expression of gonadotropin-inhibitory hormone in the avian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoperiodic Condition Is Associated with Region-Specific Expression of GNRH1 mRNA in the Preoptic Area of the Male Starling (Sturnus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

function of GnRH-II in non-mammalian vertebrates

An In-depth Technical Guide to the Function of Gonadotropin-Releasing Hormone II (GnRH-II) in Non-Mammalian Vertebrates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gonadotropin-Releasing Hormone II (GnRH-II), also known as chicken GnRH-II (cGnRH-II), is the most evolutionarily conserved isoform of the GnRH decapeptide family, found in nearly all vertebrate classes from jawed fish to humans.[1][2] Its remarkable conservation over 500 million years suggests a fundamental and indispensable biological role.[1][2] In non-mammalian vertebrates, unlike the primary hypophysiotropic GnRH-I which governs the pituitary-gonadal axis, GnRH-II primarily functions as a neuromodulator.[3] Emerging evidence points to its significant involvement in regulating reproductive behaviors, metabolic status, and energy balance. This document provides a comprehensive overview of the current understanding of GnRH-II's function in non-mammalian vertebrates, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development.

Core Functions of GnRH-II in Non-Mammalian Vertebrates

In non-mammalian vertebrates, GnRH systems are often more complex than in mammals, with most species possessing at least two, and sometimes three, distinct GnRH forms.[3][4] These forms are typically expressed in different neuronal populations and serve distinct functions.[4] GnRH-II, expressed by neurons in the midbrain, is generally considered non-hypophysiotropic, meaning it does not directly control gonadotropin release from the pituitary in the same manner as the hypothalamic GnRH isoforms.[3][4] Its primary roles are centered on neuromodulation, influencing behaviors critical for survival and reproduction.

Role in Reproductive Behavior

GnRH-II is strongly implicated as a key modulator of sexual and mating behaviors, acting directly within the central nervous system. This function appears to be independent of its effect on gonadotropin release.

-

Fish: In several fish species, GnRH-II has been shown to stimulate sexual behavior.[5] Its neurons project to various brain regions associated with sensory integration and motor control, positioning it to influence complex behavioral outputs.

-

Amphibians & Reptiles: In amphibians, GnRH-II is found in areas of the nervous system associated with sexual behavior.[2] It is believed to modulate neuronal excitability in these circuits. Research in reptiles also points to a role for GnRH-II in coordinating reproductive activities.

-

Birds: As the isoform was first discovered in chickens, much of the foundational research has been in avian species. Central administration of GnRH-II has been shown to influence reproductive behaviors.

Role in Metabolism and Feeding Behavior

A growing body of evidence indicates a crucial link between GnRH-II and the regulation of energy balance and food intake. This function positions GnRH-II as a coordinator between an animal's metabolic state and its readiness to engage in energetically demanding activities like reproduction.

-

In zebrafish, central administration of GnRH-II peptides leads to a reduction in food intake, and zebrafish with a GnRH-II gene knockout exhibit increased feeding and growth.[5] This suggests an anorexigenic (appetite-suppressing) role.

-

The non-hypophysiotropic GnRH-II system is thought to play a neuromodulatory role in metabolism.[3] This is supported by findings in musk shrews (a mammal, but informative for vertebrate trends) where GnRH-II inhibits short-term food intake.[6][7]

Role as a Neuromodulator

Beyond specific behaviors, GnRH-II has a broader function in modulating neuronal activity.

-

In amphibians, a well-established function of GnRH-II is the inhibition of M-currents (K+ channels) in sympathetic ganglia, which increases neuronal excitability.[2] This action is mediated through the specific GnRH-II receptor and may be a conserved mechanism by which it acts as a neuromodulator in the central nervous system.[2]

-

GnRH-II has also been implicated in regulating calcium and potassium channels in the nervous systems of amphibians.[8]

Quantitative Data on GnRH-II Function

The following tables summarize key quantitative findings regarding the effects and properties of GnRH-II and its receptors in non-mammalian vertebrates.

Table 1: Ligand Selectivity and Potency at Goldfish GnRH Receptors

| Receptor Subtype | Ligand | Potency (EC₅₀) for Inositol Phosphate Production | Relative Potency |

| GfA | cGnRH-II | ~0.1 nM | Highest |

| sGnRH | ~1 nM | 10-fold lower than cGnRH-II | |

| mGnRH | ~10 nM | 100-fold lower than cGnRH-II | |

| GfB | cGnRH-II | ~0.1 nM | Highest |

| sGnRH | ~1 nM | 10-fold lower than cGnRH-II | |

| mGnRH | ~10 nM | 100-fold lower than cGnRH-II |

Data extracted from studies on goldfish (Carassius auratus) GnRH receptors (GfA and GfB) expressed in COS-1 cells.[9] cGnRH-II is GnRH-II; sGnRH is salmon GnRH; mGnRH is mammalian GnRH.

GnRH-II Signaling Pathways

The actions of GnRH-II are mediated by specific G protein-coupled receptors (GPCRs).[10] In non-mammalian vertebrates, multiple GnRH receptor subtypes exist, often classified as Type I, Type II, and Type III, which differ from the single functional receptor type found in humans.[5][10][11] The Type II GnRH receptor (GnRHR-II) is considered the cognate receptor for GnRH-II, showing high selectivity for this ligand.[2][10]

Upon binding to its receptor, GnRH-II typically initiates intracellular signaling through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

References

- 1. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]

- 2. GnRH II and type II GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple gonadotropin-releasing hormone systems in non-mammalian vertebrates: Ontogeny, anatomy, and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin-Releasing Hormone (GnRH): From Fish to Mammalian Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphological Evidence for Functional Crosstalk Between Multiple GnRH Systems in the Male Tilapia, Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that the type-2 gonadotrophin-releasing hormone (GnRH) receptor mediates the behavioural effects of GnRH-II on feeding and reproduction in musk shrews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging functions of gonadotropin-releasing hormone II in mammalian physiology and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Invertebrate Gonadotropin-Releasing Hormone-Related Peptides and Their Receptors: An Update [frontiersin.org]

- 11. Type II gonadotrophin-releasing hormone (GnRH-II) in reproductive biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Second Avian Gonadotropin-Releasing Hormone: A Technical Guide to the Discovery and Isolation of Chicken LHRH-II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery, isolation, and characterization of the second chicken Luteinizing Hormone-Releasing Hormone (LHRH-II), also known as chicken Gonadotropin-Releasing Hormone II (cGnRH-II). This molecule, distinct from the initially identified chicken LHRH-I ([Gln⁸]LHRH), revealed a dual system for the regulation of gonadotropin secretion in avian species and has spurred further research into the diverse roles of GnRH analogs across vertebrates.[1][2] This document details the experimental methodologies, presents key quantitative data, and illustrates the logical workflow and signaling pathways involved.

Discovery and Initial Identification

During the purification of chicken LHRH (now cLHRH-I) from hypothalamic extracts, a second distinct fraction with gonadotropin-releasing activity was consistently observed.[1] This finding challenged the prevailing concept of a single gonadotropin-releasing hormone (GnRH) controlling the reproductive axis in vertebrates.[1] The subsequent focused effort to isolate and characterize this second factor led to the identification of chicken LHRH-II.[2]

Isolation and Purification from Chicken Hypothalami

The isolation of cLHRH-II was a significant biochemical undertaking, requiring a large quantity of starting material and a multi-step purification process to achieve homogeneity.

Experimental Protocol:

The overall workflow for the isolation and purification of native chicken LHRH-II is outlined below. The process began with the large-scale extraction of chicken hypothalami, followed by a series of chromatographic steps to purify the peptide to homogeneity.

Figure 1: Experimental Workflow for the Isolation of Chicken LHRH-II

Step 1: Tissue Extraction

-

Starting Material: 10,000 fragments of chicken hypothalami were used for the initial isolation.[1][2]

-

Extraction: The tissue was extracted using acetic acid.[3]

Step 2: Chromatographic Purification

-

Initial Ion-Exchange Chromatography: The crude extract was first subjected to ion-exchange chromatography on a CM-Sephadex C-25 column. This step allowed for the separation of chicken LHRH-I and LHRH-II.[1]

-

Gel Filtration: Further purification was achieved by gel filtration on a Sephadex G-25 column to separate molecules based on size.

-

Second Ion-Exchange Chromatography: The active fractions were then applied to an SP-Sephadex C-25 column for further refinement.

-

High-Performance Liquid Chromatography (HPLC): The final purification was performed using reverse-phase HPLC.[1]

This multi-step process yielded approximately 7 µg (6 nmol) of pure chicken LHRH-II peptide.[1][2]

Structural Elucidation

The primary structure of chicken LHRH-II was determined through a combination of amino acid analysis and sequencing of peptide fragments.

Experimental Protocols:

-

Amino Acid Analysis: The purified peptide was hydrolyzed in acid, and the resulting amino acid composition was determined using an amino acid analyzer.[1]

-

Enzymatic Digestion: To determine the sequence, the intact peptide was digested with chymotrypsin and thermolysin to generate smaller, overlapping peptide fragments.[1][2] These fragments were then separated by HPLC.

-

Terminal Analyses:

-

N-Terminal Analysis: The N-terminus of the intact peptide and its fragments was identified using the dansylation method.[1]

-

C-Terminal Analysis: The C-terminal Gly-NH2 was identified by digesting a thermolytic fragment with post-proline cleaving enzyme and subsequently identifying the liberated residue as dansyl-Gly-NH2.[1]

-

Final Structure:

The determined amino acid sequence of chicken LHRH-II is: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂ [2]

This structure was definitively confirmed by synthesizing a decapeptide with this sequence and verifying that its chromatographic and biological properties were identical to the natural, purified peptide.[1][2]

Data Presentation:

Table 1: Amino Acid Composition of Natural Chicken LHRH-II

| Amino Acid | Molar Ratio (Normalized) | Integer Value |

| Glutamic acid | 1.05 | 1 |

| Glycine | 2.10 | 2 |

| Histidine | 1.98 | 2 |

| Proline | 1.00 | 1 |

| Serine | 0.95 | 1 |

| Tryptophan | 1.90 | 2 |

| Tyrosine | 0.97 | 1 |

Data derived from amino acid analysis after acid hydrolysis. Tryptophan was determined by analyzing the thermolytic and chymotryptic peptide fragments.[1]

Biological Activity and Signaling

Chicken LHRH-II was shown to be a potent stimulator of gonadotropin release, though its physiological role appears distinct from that of cLHRH-I. While cLHRH-I is found predominantly in the median eminence of the hypothalamus and is considered the primary regulator of gonadotropin secretion, cLHRH-II is distributed more broadly throughout the brain.[4][5]

Experimental Protocol: Bioassay for Gonadotropin Release

-

System: In vitro monolayer culture of rat anterior pituitary cells.[1]

-

Procedure:

-

Pituitary cells were cultured for 4-5 days.

-

The culture medium was replaced with DME medium containing either natural or synthetic chicken LHRH-II at various concentrations.

-

Cells were incubated for 24 hours.[1]

-

The concentration of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) released into the medium was measured by radioimmunoassay.[1]

-

Quantitative Bioactivity Data:

The gonadotropin-releasing potency of chicken LHRH-II was compared to that of mammalian LHRH and chicken LHRH-I using the rat pituitary cell bioassay.

Table 2: Relative Potency of GnRH Analogs on LH Release from Rat Pituitary Cells

| Peptide | Relative Potency (%) |

| Mammalian LHRH | 100 |

| Chicken LHRH-II | ~32 |

| Chicken LHRH-I ([Gln⁸]LHRH) | ~4 |

Data estimated from dose-response curves. Chicken LHRH-II is approximately 8 times more potent than chicken LHRH-I in this assay system.[1][2]

Signaling Pathway:

Like other GnRH family peptides, cLHRH-II exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of gonadotrope cells in the pituitary.[6][7] In chickens, two distinct GnRH receptors have been identified (cGnRH-R-I and cGnRH-R-II).[6] The binding of cLHRH-II to its receptor is presumed to activate the Gαq/11 signaling cascade, a common pathway for GnRH receptors.

References

- 1. pnas.org [pnas.org]

- 2. Identification of the second gonadotropin-releasing hormone in chicken hypothalamus: evidence that gonadotropin secretion is probably controlled by two distinct gonadotropin-releasing hormones in avian species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of chicken hypothalamic luteinizing hormone-releasing hormone. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological roles of chicken LHRH-I and -II in the control of gonadotrophin release in the domestic chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Gonadotropin Releasing Hormones and their Receptors in Avian Species [jstage.jst.go.jp]

- 7. LHRH Peptides and Analogs for Hormonal Research - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for In Vitro Bioassay of Chicken LH-RH II Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken Luteinizing Hormone-Releasing Hormone II (cLHRH-II), also known as chicken Gonadotropin-Releasing Hormone II (cGnRH-II), is a decapeptide that plays a crucial role in the regulation of reproductive function in avian species.[1] Unlike cLHRH-I, which is primarily involved in the direct control of gonadotropin secretion, cLHRH-II is thought to have broader neuromodulatory functions, including influencing reproductive behaviors.[2][3] Understanding the biological activity of cLHRH-II is essential for research in avian reproductive endocrinology and for the development of novel veterinary drugs.

These application notes provide a comprehensive guide to performing an in vitro bioassay to determine the activity of cLHRH-II. The protocol involves the stimulation of dispersed chicken anterior pituitary cells with cLHRH-II and the subsequent measurement of luteinizing hormone (LH) release.

Data Presentation

The following tables summarize the quantitative data regarding the potency of cLHRH-II in stimulating LH release and its binding affinity to the chicken GnRH receptor.

Table 1: Potency of Chicken GnRH Analogs in Stimulating LH and FSH Release from Dispersed Chicken Pituitary Cells [4]

| Peptide | LH Release ED50 (nM) | Relative Potency (LH) | FSH Release ED50 (nM) | Relative Potency (FSH) |

| cGnRH-I ([Gln8]GnRH) | 0.28 | 1.0 | 0.37 | 1.0 |

| cGnRH-II ([His5, Trp7, Tyr8]GnRH) | 0.055 | 5.6 | 0.034 | 13.5 |

| Mammalian GnRH | 0.27 | 0.93 | - | - |

| Salmon GnRH ([Trp7, Leu8]GnRH) | 0.11 | 2.5 | 0.18 | 1.8 |

ED50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Relative potency is calculated relative to cGnRH-I.

Table 2: Binding Affinities (Ki) of GnRH Analogs to the Chicken GnRH Receptor [5]

| Ligand | Ki (nM) |

| cGnRH-II ([His5, Trp7, Tyr8]GnRH) | 0.6 ± 0.01 |

| cGnRH-I ([Gln8]GnRH) | 5.3 ± 0.5 |

| Mammalian GnRH | 4.1 ± 1.2 |

Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.

Experimental Protocols

Protocol 1: Preparation of Dispersed Chicken Anterior Pituitary Cells

This protocol describes the enzymatic dispersion of chicken anterior pituitary glands to obtain a single-cell suspension suitable for in vitro culture and stimulation.[6]

Materials:

-

Anterior pituitary glands from chickens

-

S-MEM tissue culture medium (supplemented with 0.1% BSA)

-

Trypsin (0.1% solution in S-MEM)

-

Fetal Bovine Serum (FBS) or Horse Serum (HS)

-

Culture medium (e.g., α-MEM, RPMI 1640)

-

Sterile dissection tools

-

50 ml conical tubes

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Aseptically dissect anterior pituitary glands from chickens and place them in a sterile petri dish containing cold S-MEM.

-

Mince the glands into small fragments using sterile scalpels.

-

Transfer the minced tissue to a 50 ml conical tube.

-

Wash the tissue fragments twice with S-MEM, allowing the fragments to settle by gravity and carefully aspirating the supernatant.

-

Add 10 ml of 0.1% trypsin solution to the tissue fragments.

-

Incubate the tube for 1 hour at 37°C in a shaking water bath or on a rocker in an incubator with a 5% CO2 atmosphere.

-

After incubation, add 1 ml of FBS or HS to inactivate the trypsin.

-

Gently triturate the cell suspension using a sterile Pasteur pipette to further dissociate the tissue into single cells.

-

Filter the cell suspension through a 70 µm nylon cell strainer into a fresh 50 ml conical tube to remove any remaining tissue clumps.

-

Centrifuge the cell suspension at 200 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 ml of culture medium supplemented with 5% serum.

-

Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of 80-90% is expected.

-

Adjust the cell concentration to the desired density for the bioassay (e.g., 1 x 10^5 cells/well in a 96-well plate).

Protocol 2: In Vitro Bioassay for cLHRH-II Activity

This protocol outlines the procedure for stimulating dispersed chicken pituitary cells with cLHRH-II and collecting the supernatant for LH measurement.

Materials:

-

Dispersed chicken anterior pituitary cells (from Protocol 1)

-

Culture medium (e.g., α-MEM supplemented with 5% serum)

-

Chicken LH-RH II (cGnRH-II) stock solution

-

Multi-well culture plates (e.g., 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Plate the dispersed pituitary cells in a multi-well plate at the desired density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of cLHRH-II in culture medium to create a dose-response curve. A typical concentration range would be from 10^-12 M to 10^-6 M. Include a vehicle control (culture medium without cLHRH-II).

-

After the overnight incubation, carefully aspirate the culture medium from the wells.

-

Add the different concentrations of cLHRH-II or the vehicle control to the respective wells.

-

Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, carefully collect the supernatant from each well. Be careful not to disturb the cell layer.

-

The collected supernatant can be stored at -20°C or -80°C until the LH concentration is measured.

Protocol 3: Quantification of Luteinizing Hormone (LH)

The concentration of LH in the collected supernatant can be determined using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

Option A: Radioimmunoassay (RIA) for Chicken LH

A double-antibody RIA is a sensitive method for quantifying chicken LH.[7]

Materials:

-

Purified chicken LH for radio-iodination and as a standard

-

Anti-chicken LH primary antibody (raised in a species like rabbit)

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

125I (for radiolabeling)

-

Assay buffer

-

Polyethylene glycol (PEG) solution

-

Gamma counter

Procedure:

-

The specific protocol will depend on the antibodies and reagents used. A typical competitive RIA involves incubating a constant amount of radiolabeled LH and primary antibody with either the standard LH or the unknown samples (supernatants).

-

After an incubation period, the antibody-bound LH is precipitated using a secondary antibody and PEG.

-

The mixture is centrifuged, the supernatant is decanted, and the radioactivity in the pellet is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of bound radiolabeled LH against the concentration of the unlabeled LH standard.

-

The concentration of LH in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve. A sensitivity of 30-60 pg of purified chicken LH can be achieved.[7]

Option B: Enzyme-Linked Immunosorbent Assay (ELISA) for Chicken LH

Commercially available ELISA kits for chicken LH offer a non-radioactive and convenient method for quantification.[8][9][10] These are often competitive ELISAs.

Materials:

-

Chicken LH ELISA kit (containing pre-coated microplate, standards, detection antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, the procedure involves adding standards and samples to the wells of a microplate pre-coated with an anti-chicken LH antibody.

-

A fixed amount of biotin-labeled LH is then added, which competes with the LH in the sample for binding to the coated antibody.

-

After incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).

-

The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of LH in the samples is inversely proportional to the color intensity and is calculated from a standard curve. The sensitivity of these kits can be as low as 9.375 pg/ml.[8][9]

Signaling Pathways and Experimental Workflows

Chicken LH-RH II Signaling Pathway in Pituitary Gonadotrophs

The binding of cLHRH-II to its G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs initiates a cascade of intracellular signaling events, leading to the synthesis and release of LH. While the precise details for cLHRH-II are still under investigation, the pathway is believed to involve the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). An increase in intracellular Ca2+ is a key trigger for the exocytosis of LH-containing granules. The cAMP/PKA pathway may also be involved in mediating the effects of GnRH in chickens.

Caption: cLHRH-II signaling pathway in chicken gonadotrophs.

Experimental Workflow for In Vitro Bioassay of cLHRH-II

The following diagram illustrates the overall workflow for the in vitro bioassay.

Caption: Experimental workflow for cLHRH-II in vitro bioassay.

References

- 1. Identification of the second gonadotropin-releasing hormone in chicken hypothalamus: evidence that gonadotropin secretion is probably controlled by two distinct gonadotropin-releasing hormones in avian species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central administration of chicken gonadotropin-releasing hormone-II enhances courtship behavior in a female sparrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor binding and gonadotropin-releasing activity of a novel chicken gonadotropin-releasing hormone ([His5, Trp7, Tyr8]GnRH) and a D-Arg6 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chicken gonadotropin-releasing hormone receptor that confers agonist activity to mammalian antagonists. Identification of D-Lys(6) in the ligand and extracellular loop two of the receptor as determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and culture of dispersed avian pituitary cells, and age-related changes in donor pituitary weight and growth hormone content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protocolsandsolutions.com [protocolsandsolutions.com]

- 9. Chicken LH(Luteinizing Hormone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. assaygenie.com [assaygenie.com]

Application Notes and Protocols for cGnRH-II Radioimmunoassay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative measurement of chicken gonadotropin-releasing hormone II (cGnRH-II) in biological samples using a competitive radioimmunoassay (RIA). This highly sensitive technique is suitable for a variety of research applications, including endocrinology, neurobiology, and drug discovery.

Principle of the Radioimmunoassay

The radioimmunoassay for cGnRH-II is a competitive binding assay.[1] In this assay, a known quantity of radiolabeled cGnRH-II (the "tracer") competes with unlabeled cGnRH-II from a sample or standard for a limited number of binding sites on a specific anti-cGnRH-II antibody. As the concentration of unlabeled cGnRH-II increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of cGnRH-II in unknown samples can be determined.

Materials and Reagents

Successful execution of this protocol requires high-quality reagents and adherence to safety precautions for handling radioactive materials.

| Reagent | Supplier Recommendations | Storage |

| cGnRH-II Primary Antibody | Select a polyclonal or monoclonal antibody with high affinity and specificity for cGnRH-II, and minimal cross-reactivity with GnRH-I and other peptides.[2] | 2-8°C or as recommended by the supplier |

| ¹²⁵I-labeled cGnRH-II (Tracer) | Can be prepared in-house (see Section 4) or sourced commercially. Specific activity should be high for optimal sensitivity. | -20°C or as recommended by the supplier |

| cGnRH-II Standard | High-purity synthetic cGnRH-II peptide. | -20°C or as recommended by the supplier |

| Assay Buffer | 0.01 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide. | 2-8°C |

| Second Antibody | E.g., Goat anti-Rabbit IgG, sufficient to precipitate the primary antibody. | 2-8°C or as recommended by the supplier |

| Normal Rabbit Serum (NRS) | Used as a carrier in the precipitation step. | 2-8°C or as recommended by the supplier |

| Precipitation Solution | Polyethylene glycol (PEG) solution (e.g., 12.5% PEG in assay buffer). | 2-8°C |

| Scintillation Fluid | For use with a gamma counter. | Room Temperature |

| Reagent Grade Water | For all reagent preparations. | Room Temperature |

Safety Precautions: When handling ¹²⁵I, always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Work in a designated radioactive work area and follow all institutional guidelines for the use and disposal of radioactive materials.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The method of preparation will vary depending on the sample type.

Plasma Samples

For plasma samples, an extraction step is necessary to remove interfering substances.[2]

-

Collect blood in tubes containing aprotinin (a protease inhibitor) and EDTA.

-

Centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.

-

To 1 mL of plasma, add 2 mL of cold ethanol (-20°C).

-

Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 3,000 x g for 20 minutes at 4°C.

-

Decant the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in assay buffer.

Brain and Other Tissue Samples

-

Dissect the tissue of interest on ice and record the wet weight.

-

Homogenize the tissue in 10 volumes of 2 N acetic acid.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Lyophilize the supernatant.

-

Reconstitute the lyophilized powder in assay buffer.

Preparation of ¹²⁵I-labeled cGnRH-II (Tracer)

Radiolabeling of cGnRH-II can be achieved using the Chloramine-T method.[2] This procedure should be performed by trained personnel in a facility equipped for handling radioisotopes.

-

To a vial containing 5 µg of cGnRH-II in 10 µL of 0.5 M phosphate buffer (pH 7.5), add 1 mCi of Na¹²⁵I.

-

Add 10 µL of Chloramine-T (1 mg/mL in 0.05 M phosphate buffer, pH 7.5) and incubate for 30 seconds.

-

Stop the reaction by adding 20 µL of sodium metabisulfite (2.5 mg/mL in 0.05 M phosphate buffer, pH 7.5).

-

Purify the ¹²⁵I-cGnRH-II from free iodine and unlabeled peptide using a Sephadex G-25 column equilibrated with assay buffer.

-

Collect fractions and determine the radioactivity of each fraction using a gamma counter.

-

Pool the peak fractions containing the radiolabeled peptide. The specific activity should be determined and is typically in the range of 100-200 µCi/µg.

Radioimmunoassay Protocol

The following protocol is a general guideline and may require optimization for specific antibodies and sample types.

Assay Setup

-

Label polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Quality Controls (QC), and Samples. All tubes, except TC, should be in duplicate.

-

Prepare a standard curve by serially diluting the cGnRH-II standard in assay buffer. A typical concentration range is from 1 pg/mL to 1000 pg/mL.

Incubation

-

Add 200 µL of assay buffer to the NSB tubes.

-

Add 100 µL of assay buffer to the B₀ tubes.

-

Add 100 µL of each standard, QC, and sample to their respective tubes.

-

Add 100 µL of the primary cGnRH-II antibody (diluted in assay buffer) to all tubes except the TC and NSB tubes.

-

Add 100 µL of ¹²⁵I-cGnRH-II (diluted in assay buffer to give approximately 10,000 cpm per 100 µL) to all tubes.

-

Vortex all tubes gently and incubate for 24 hours at 4°C.

Separation of Bound and Free Tracer

-

Add 100 µL of the second antibody and 100 µL of Normal Rabbit Serum to all tubes except the TC tubes.

-

Vortex and incubate for a further 24 hours at 4°C.

-

Alternatively, add 1 mL of cold precipitation solution (e.g., 12.5% PEG) and incubate for 30 minutes at 4°C.

-

Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-